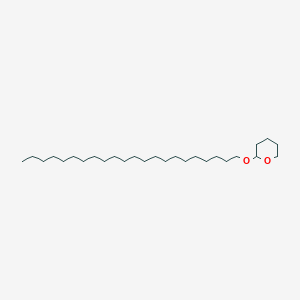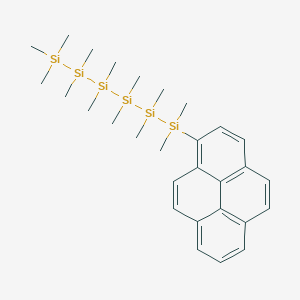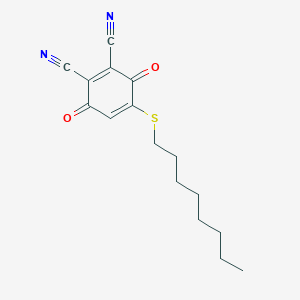
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an octylsulfanyl group attached to a dioxocyclohexa-diene ring with two dicarbonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile typically involves the reaction of a suitable precursor with octylthiol under specific conditions. One common method involves the use of a cyclohexa-diene derivative, which is reacted with octylthiol in the presence of a catalyst such as triphenylphosphine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The octylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The octylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dioxocyclohexa-diene ring can participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Octylsulfanyl)phenol
- 2-(Octylsulfanyl)ethan-1-ol
- 4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino-2,6-di-tert-butylphenol
Uniqueness
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is unique due to its combination of the octylsulfanyl group with the dioxocyclohexa-diene ring and dicarbonitrile groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
135713-85-8 |
|---|---|
Molekularformel |
C16H18N2O2S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-octylsulfanyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H18N2O2S/c1-2-3-4-5-6-7-8-21-15-9-14(19)12(10-17)13(11-18)16(15)20/h9H,2-8H2,1H3 |
InChI-Schlüssel |
RLKDAQLBWYKOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=CC(=O)C(=C(C1=O)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



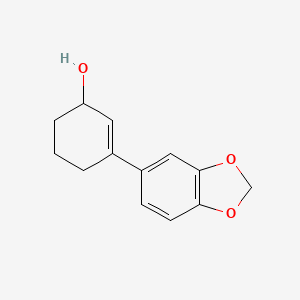
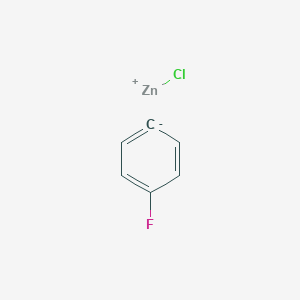
![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
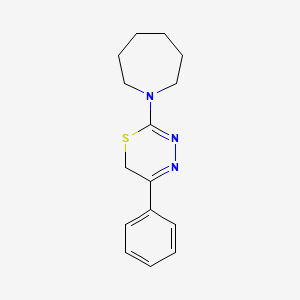
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
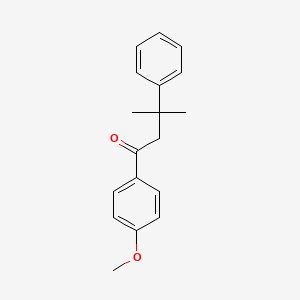
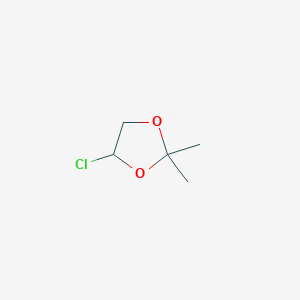
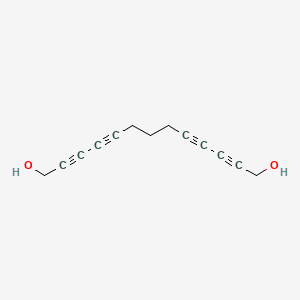
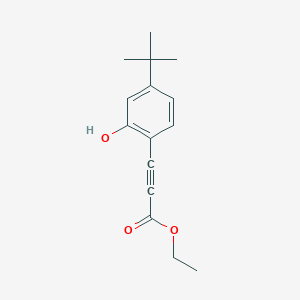
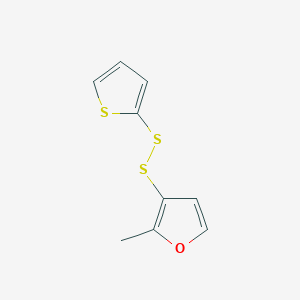
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
